![molecular formula C23H18Cl2N2OS B3036088 7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one CAS No. 338966-10-2](/img/structure/B3036088.png)
7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H18Cl2N2OS. It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring. The molecule also contains various substituents, including a 3,5-dimethylphenyl group, a sulfanylmethyl group, and two chloro groups.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study focused on the synthesis and characterization of quinazoline derivatives, including structures similar to 7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one, demonstrated their potential as anticancer agents. These compounds were evaluated for their ability to inhibit EGFR-tyrosine kinase, which is significant in the development of antitumor drugs. One specific derivative showed remarkable activity against the CNS SNB-75 cancer cell line, highlighting the potential of these compounds in cancer therapy (Noolvi & Patel, 2013).
Diuretic Agents
Another research avenue explored the synthesis of novel quinazolin-4(3H)-one derivatives to assess their diuretic activity. The study aimed to understand the impact of incorporating heterocyclic moieties such as thiazole or 1,3,4-thiadiazole on diuretic efficacy. One compound, in particular, demonstrated significant diuretic activity, suggesting the potential of these derivatives in developing new diuretic drugs (Maarouf, El‐Bendary, & Goda, 2004).
Antimicrobial Activity
Quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone were synthesized and showed promising antibacterial and antifungal activities. The study provided insights into the structure-activity relationships of these compounds, offering a foundation for further development of antimicrobial agents (Patel, Patel, & Patel, 2010).
Antitubercular and Antimicrobial Properties
A series of quinazolin-4(3H)-ones were synthesized and evaluated for their antitubercular and antimicrobial properties. One compound exhibited potent activity against Mycobacterium tuberculosis, comparable to the standard drug isoniazid, and showed effectiveness against various bacteria, indicating the potential for developing new antimicrobial and antitubercular agents (Anand et al., 2011).
Antihypertensive Activity
Research on quinazolin-4(3H)-one derivatives linked with isoxazole investigated their potential as antihypertensive agents. The study identified compounds with significant in vivo antihypertensive activity, suggesting the potential for these derivatives in hypertension treatment (Rahman et al., 2014).
Eigenschaften
IUPAC Name |
7-chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N2OS/c1-14-8-15(2)10-18(9-14)27-22(13-29-19-5-3-4-16(24)11-19)26-21-12-17(25)6-7-20(21)23(27)28/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRNLCWWTXTSMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSC4=CC(=CC=C4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-[(3-chlorophenyl)sulfanylmethyl]-3-(3,5-dimethylphenyl)quinazolin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.